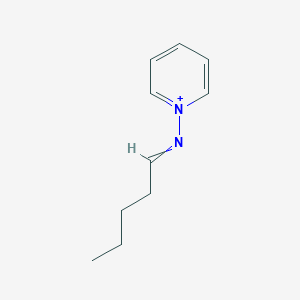
1-(Pentylideneamino)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentylideneamino)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a pyridinium ring substituted with a pentylideneamino group, which imparts unique chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 1-(Pentylideneamino)pyridin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of pyridine with pentylideneamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(Pentylideneamino)pyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines.
Aplicaciones Científicas De Investigación
1-(Pentylideneamino)pyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential drug candidate for the treatment of various diseases. Additionally, in the industry, it is used in the synthesis of advanced materials and as a component in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-(Pentylideneamino)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(Pentylideneamino)pyridin-1-ium can be compared with other similar compounds, such as pyridinium salts and imidazo[1,5-a]pyridine derivatives . These compounds share some structural similarities but differ in their chemical and physical properties. For example, imidazo[1,5-a]pyridine derivatives are known for their luminescent properties and are used in optoelectronic devices . In contrast, this compound is primarily studied for its catalytic and biological activities . The unique combination of the pentylideneamino group and the pyridinium ring in this compound imparts distinct properties that make it suitable for specific applications.
Similar Compounds
- Pyridinium salts
- Imidazo[1,5-a]pyridine derivatives
- Piperidin-2-ones
- Imidazo[2,1-a]pyridine derivatives
These compounds exhibit a range of biological and chemical activities, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
823817-67-0 |
|---|---|
Fórmula molecular |
C10H15N2+ |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
N-pyridin-1-ium-1-ylpentan-1-imine |
InChI |
InChI=1S/C10H15N2/c1-2-3-5-8-11-12-9-6-4-7-10-12/h4,6-10H,2-3,5H2,1H3/q+1 |
Clave InChI |
PYSBQFFKTLUWGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=N[N+]1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


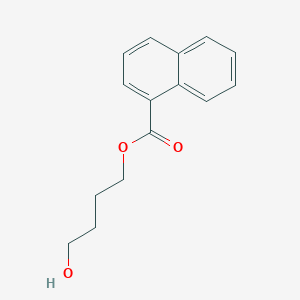
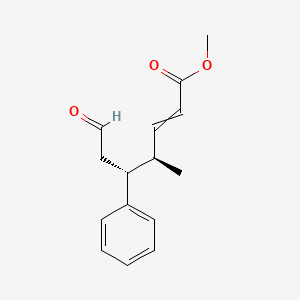
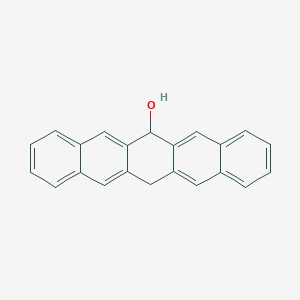

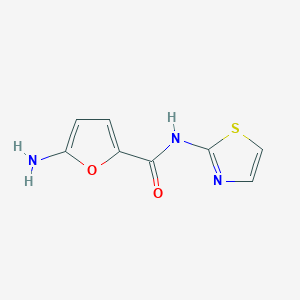

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
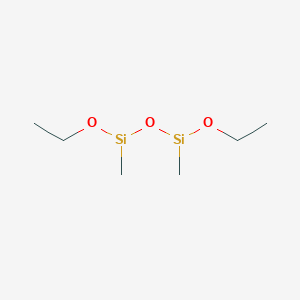
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
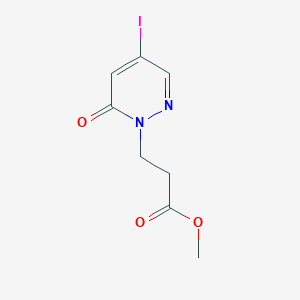
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)

![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
